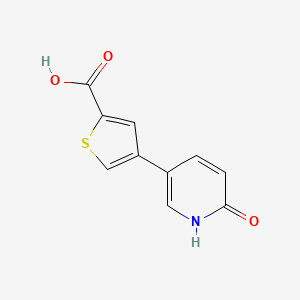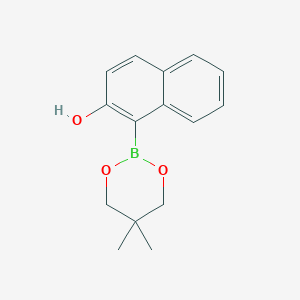
2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a chemical compound used in a variety of scientific research applications. It is a boronic acid derivative, which is a type of organic compound containing a boron atom with an attached hydroxyl group. It is a versatile compound, with a wide range of uses in organic synthesis, catalysis, and various scientific fields. In
Applications De Recherche Scientifique
2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a versatile compound and has a wide range of scientific research applications. It can be used in organic synthesis as a catalyst for the formation of various organic compounds. It is also used in the synthesis of various pharmaceuticals, such as antifungal and antiviral drugs. Additionally, it has been used in the synthesis of various polymers and can be used as a catalyst for the formation of polymers with specific properties. Furthermore, it has been used in the synthesis of various materials, such as nanomaterials and metal-organic frameworks.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is not yet fully understood. However, it is believed to involve the formation of a boron-oxygen bond, which is then attacked by an electrophile, such as an organic molecule, to form the desired product. This reaction is believed to be catalyzed by the presence of a metal, such as palladium, which acts as a Lewis acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane have not yet been fully studied. However, it is believed to have anti-inflammatory, anti-fungal, and antiviral properties. Additionally, it is believed to have an effect on the metabolism of various organic compounds, such as carbohydrates, proteins, and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several advantages and limitations for use in laboratory experiments. One of the advantages of this compound is that it is relatively stable and can be stored for extended periods of time. Additionally, it is relatively easy to synthesize and can be used in a variety of different experiments. However, it is also important to note that this compound is toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for the use of 2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane. One potential direction is the use of this compound in the synthesis of polymers with specific properties, such as improved thermal stability or increased mechanical strength. Additionally, this compound could be used in the synthesis of materials, such as nanomaterials and metal-organic frameworks, for use in various industrial applications. Furthermore, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential applications in various therapeutic treatments.
Méthodes De Synthèse
2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-chloro-4-methoxyphenylboronic acid with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a catalyst, such as palladium, to form the desired compound. The reaction is typically conducted in an aqueous solution at a temperature of around 80°C. The reaction is then followed by a purification process, which involves the use of various techniques, such as recrystallization and column chromatography, to remove any impurities and obtain the desired compound.
Propriétés
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-12(2)7-16-13(17-8-12)9-4-5-11(15-3)10(14)6-9/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQSBMHGPHECHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-Methylethyl)-5-(trifluoromethyl)-5-[(trimethylsilyl)oxy]-3-oxazolidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B6320900.png)












